molecular formula C26H25N3O5 B12005733 [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 765303-61-5

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

Cat. No.: B12005733
CAS No.: 765303-61-5
M. Wt: 459.5 g/mol
InChI Key: TVJPQIRLXLOOTI-LQKURTRISA-N
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Description

This compound, with the systematic name 2-ethoxy-4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate benzoic acid esters . It features an intriguing structure, combining aromatic rings, ester groups, and hydrazine-like moieties. The compound’s molecular formula is C₂₇H₂₅Cl₂N₃O₆ .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible route:

    Hydrazinolysis: Start with the reaction of 4-ethoxybenzoyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide intermediate.

    Acetylation: Next, acetylate the hydrazide using acetic anhydride or acetyl chloride.

    Condensation: The key step involves condensation of the acetylated hydrazide with 2-methylbenzoyl chloride, leading to the formation of the target compound.

Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.

    Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).

    Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).

Major Products: The major product is the title compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing novel ligands or catalysts.

    Biology: Potential bioactive properties due to its unique structure.

    Medicine: Investigated for antitumor or antimicrobial activity.

    Industry: Limited applications, but its reactivity may inspire new materials.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

CAS No.

765303-61-5

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+

InChI Key

TVJPQIRLXLOOTI-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

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